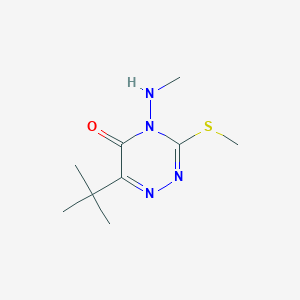

4-propyl-1H-pyrazol-5-amine

Descripción general

Descripción

“4-propyl-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a five-membered heterocyclic compound with two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The structure of pyrazoles is characterized by a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

The reaction of Appel salt 1 with 1H-pyrazol-5-amines 2 gives main products N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines 3, and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles 5, together with several minor side products .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be highly dependent on the nature of their substituent groups .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4-propyl-1H-pyrazol-5-amine is utilized in the synthesis of novel heterocyclic compounds. For instance, Yu et al. (2013) demonstrated a three-component synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, highlighting their potential in drug discovery (Yu et al., 2013).

Domino Reactions in Aqueous Media

Prasanna et al. (2013) synthesized 4H-pyrano[2,3-c]pyrazol-6-amines using a multicomponent domino reaction, demonstrating the compound's versatility in forming densely functionalized structures (Prasanna, Perumal, & Menéndez, 2013).

Rh(III)-catalyzed Intermolecular C-H Amination

Wu et al. (2014) explored the Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, a process useful for modifying existing drugs (Wu et al., 2014).

Synthesis of 1H-furo[2,3-c]pyrazole-4-amine Derivatives

Noruzian et al. (2019) developed a catalyst-free method for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines, highlighting an environmentally benign protocol (Noruzian, Olyaei, & Hajinasiri, 2019).

Drug Discovery and Biological Evaluation

Ma et al. (2020) designed 3-aryl-4-alkylpyrazol-5-amines for antitumor activities, showcasing the compound's potential in cancer research (Ma, Ouyang, Wang, & Yao, 2020).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Aly and El-Mohdy (2015) investigated the modification of PVA/AAc hydrogels with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, for potential medical applications (Aly & El-Mohdy, 2015).

Microwave-Assisted Synthesis

Milosevic et al. (2015) described a microwave-assisted synthesis method for the compound, demonstrating its efficiency in producing carboxamides (Milosevic et al., 2015).

Safety And Hazards

Direcciones Futuras

The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium is a new strategy .

Propiedades

IUPAC Name |

4-propyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-5-4-8-9-6(5)7/h4H,2-3H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIAITMRGNSLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-propyl-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

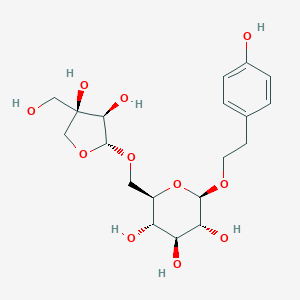

![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)